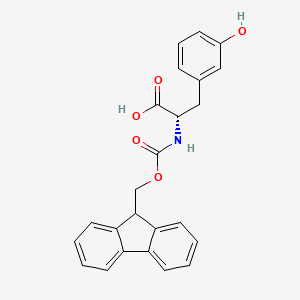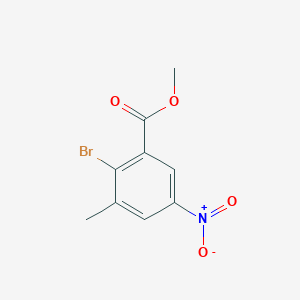
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate
Übersicht
Beschreibung
“(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2856018-37-4 and a molecular weight of 203.24 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula of this compound is C9H17NO4 . For a detailed molecular structure, it would be best to refer to a reliable chemistry database or a peer-reviewed article.Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 203.24 . For more detailed physical and chemical properties, it would be best to refer to a reliable chemistry database or a peer-reviewed article.Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
The compound (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate and its derivatives play a significant role in the field of organic synthesis, particularly in the stereoselective synthesis of complex molecules. One study demonstrates the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting its utility in producing cis and trans isomers through controlled reactions (Boev et al., 2015). Furthermore, the enzymatic resolution of related compounds has been explored, revealing the potential for high enantioselectivity in the preparation of pure enantiomers, underscoring the relevance of such compounds in asymmetric synthesis and chiral chemistry (Faigl et al., 2013).
Chemical Transformations and Mechanistic Insights
A fascinating aspect of this compound research involves studying its chemical transformations. For instance, research into N→O tert-butyloxycarbonyl (Boc) group migration presents an intriguing insight into the mechanistic pathways, showcasing the compound's versatility in synthetic chemistry (Xue & Silverman, 2010). Additionally, the preparation of 4-fluoropyrrolidine derivatives from related compounds further exemplifies its importance in medicinal chemistry, offering pathways to synthesize potential pharmaceuticals (Singh & Umemoto, 2011).
Material Science and Crystallography
The structural analysis and crystallography of compounds related to this compound contribute to our understanding of molecular interactions and the development of new materials. Studies such as the synthesis and characterization of Schiff base compounds derived from similar structures offer insights into molecular architecture and potential applications in material science (Çolak et al., 2021).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of this compound serve as key intermediates for the synthesis of biologically active compounds. The economical synthesis from L-aspartic acid to tert-butyl (S)-3-aminopyrrolidine-1-carboxylate demonstrates the compound's value in creating pharmaceuticals, highlighting the importance of efficient, scalable synthetic routes in drug development (Han et al., 2018).
Safety and Hazards
The safety information available indicates that this compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQBMZDVBHSLW-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3040247.png)









